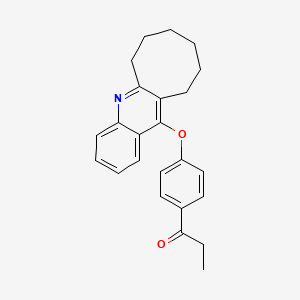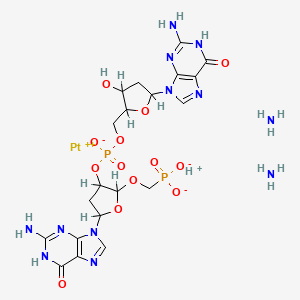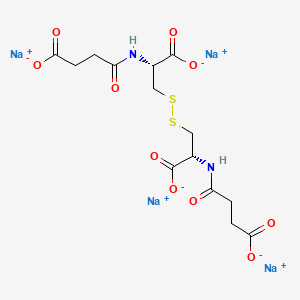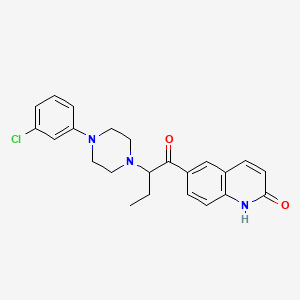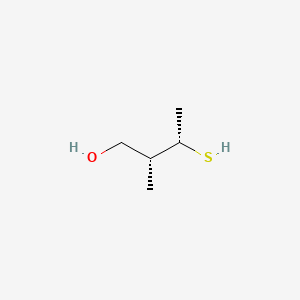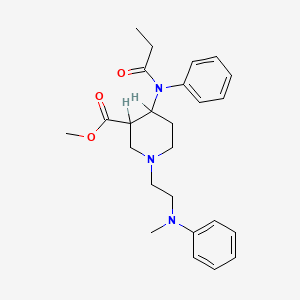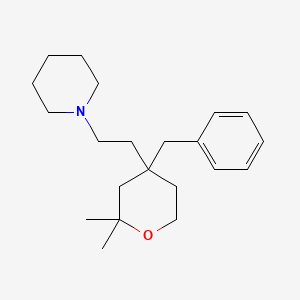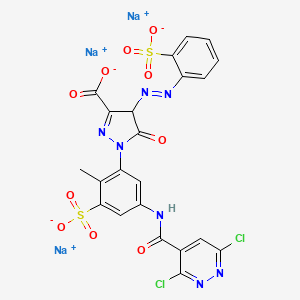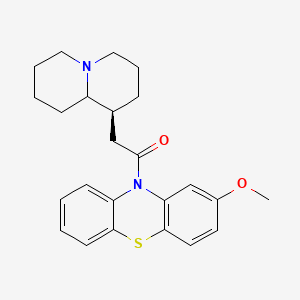
(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a methoxy group, a quinolizine moiety, and a phenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives, which undergo a series of functional group transformations. Key steps may involve:
Methoxylation: Introduction of the methoxy group through nucleophilic substitution.
Quinolizine Formation: Construction of the quinolizine ring system via cyclization reactions.
Acetylation: Attachment of the acetyl group to the quinolizine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinolizine ring can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenothiazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted aldehydes, while reduction may produce hydrogenated quinolizine derivatives.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
特性
CAS番号 |
156213-22-8 |
|---|---|
分子式 |
C24H28N2O2S |
分子量 |
408.6 g/mol |
IUPAC名 |
2-[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-methoxyphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C24H28N2O2S/c1-28-18-11-12-23-21(16-18)26(20-9-2-3-10-22(20)29-23)24(27)15-17-7-6-14-25-13-5-4-8-19(17)25/h2-3,9-12,16-17,19H,4-8,13-15H2,1H3/t17-,19?/m0/s1 |
InChIキー |
RWBZLDHRVNXFQH-KKFHFHRHSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5C4CCCC5 |
正規SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


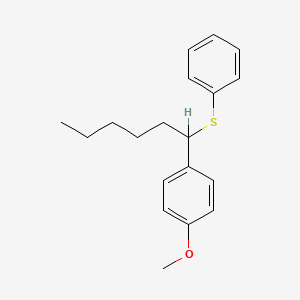
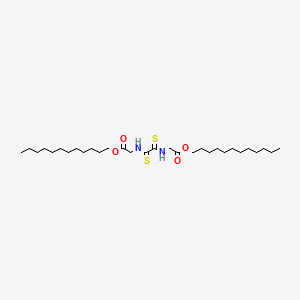

![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
